N-[(2-Cyanoethyl)thio]phthalimide
Description
Contextualization within the Field of Phthalimide (B116566) Chemistry and Sulfur-Containing Organic Compounds
N-[(2-Cyanoethyl)thio]phthalimide is situated at the intersection of two significant areas of organic chemistry: phthalimide chemistry and the study of sulfur-containing organic compounds. Phthalimides are a well-established class of compounds, renowned for their utility in the Gabriel synthesis of primary amines and as a protective group for amines in multi-step organic synthesis. tpcj.orgnih.gov The phthalimide moiety's rigid structure and its ability to undergo various chemical transformations have cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net
Simultaneously, sulfur-containing organic compounds are integral to numerous areas of chemical and biological science. The presence of a sulfur atom can impart unique reactivity and biological activity to a molecule. N-sulfenylphthalimides, a class to which this compound belongs, are recognized as effective sulfenylating agents. These compounds can transfer a sulfur-containing group to other molecules, a key step in the synthesis of various sulfur-based frameworks that are of interest in materials science and medicinal chemistry.
Historical Perspective on the Synthesis and Utility of Related Cyanoethylated Phthalimide Derivatives
The synthesis of N-substituted phthalimides has a long history, with the Gabriel synthesis, first reported in 1887, being a cornerstone of amine synthesis. This method typically involves the N-alkylation of potassium phthalimide with an alkyl halide. tpcj.orgnih.gov A related derivative, N-(2-Cyanoethyl)phthalimide, can be synthesized through the reaction of phthalimide with 2-cyanoethyl bromide under basic conditions. This cyanoethylated phthalimide serves as an intermediate in the synthesis of more complex organic molecules, with the cyano group offering a site for further chemical modification through reactions like nucleophilic substitution or reduction.
The process of cyanoethylation itself, the addition of a -CH₂CH₂CN group to a molecule, is a well-documented Michael-type reaction where compounds with labile hydrogen atoms add to acrylonitrile (B1666552), often in the presence of a basic catalyst. nih.gov This reaction has been widely used to modify a variety of organic and inorganic compounds.
Significance of this compound as a Research Target and Synthetic Intermediate
The significance of this compound as a research target lies in its potential as a bifunctional reagent. The N-S bond is relatively weak and can be cleaved, allowing the compound to act as a source of the electrophilic " (2-Cyanoethyl)thio" group. This makes it a potential reagent for cyanoethylthiolation , a process that introduces a β-cyanoethyl thioether moiety onto a substrate. Such moieties are valuable in organic synthesis as the cyano group can be further transformed, and the thioether linkage can participate in various reactions.
While specific, extensively documented research focusing solely on this compound is not widely available in peer-reviewed literature, its role can be inferred from the known reactivity of N-sulfenylphthalimides. These compounds are used as stable, easy-to-handle alternatives to foul-smelling and often unstable thiols and sulfenyl halides for the formation of C-S bonds. The reactions typically involve the electrophilic transfer of the thio group to a nucleophile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88683-57-2 |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Melting Point | 156-160 °C |
Overview of Current Research Trends and Unexplored Avenues for this compound
Current research in the broader field of phthalimide and sulfur chemistry continues to focus on the development of new synthetic methodologies and the discovery of novel applications. For N-sulfenylphthalimide derivatives, research is geared towards their use in metal-catalyzed and metal-free C-S bond formation reactions. These methods are often aimed at improving efficiency, selectivity, and environmental friendliness.
For this compound specifically, several avenues remain largely unexplored. A systematic investigation into its reactivity with a wide range of nucleophiles (e.g., carbanions, amines, phenols, and thiols) would be valuable to establish its scope and limitations as a cyanoethylthiolating agent. The development of catalytic, asymmetric methods for cyanoethylthiolation using this reagent would be a significant advancement.
Furthermore, the potential biological activities of this compound and its derivatives are yet to be thoroughly investigated. Given that many phthalimide and sulfur-containing compounds exhibit interesting pharmacological properties, screening this compound and its reaction products for various biological activities could be a fruitful area of research. nih.govresearchgate.net The exploration of its utility in materials science, for instance, as a precursor for polymers or functional materials, also presents an open field for future studies.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDBGUIRMGSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398974 | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88683-57-2 | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 2 Cyanoethyl Thio Phthalimide
Established Synthetic Pathways to N-[(2-Cyanoethyl)thio]phthalimide
The traditional synthesis of this compound and its analogs relies on well-established reactions in organic chemistry, primarily involving the reaction of a phthalimide (B116566) precursor with a suitable sulfur-containing electrophile or the modification of a pre-formed N-thiophthalimide.
Synthesis from Phthalimide and Organosulfur Precursors (e.g., sulfenyl chlorides)
A primary and direct method for the formation of the N-S bond in N-thioalkyl phthalimides involves the reaction of phthalimide, or its potassium salt, with an organosulfenyl chloride. In the case of this compound, the key precursor would be 2-cyanoethylsulfenyl chloride. This reaction is analogous to the well-documented synthesis of other N-sulfenylphthalimides. nih.govgoogle.com
The general reaction proceeds by the nucleophilic attack of the phthalimide anion on the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion and the formation of the desired N-S bond. The use of potassium phthalimide is common as it provides a readily available and highly nucleophilic source of the phthalimide anion. google.com Alternatively, phthalimide can be reacted in the presence of a base, such as an alkali or alkaline earth metal hydroxide (B78521), to generate the nucleophile in situ. google.com
Table 1: Representative Synthesis of N-(Cyclohexylthio)phthalimide from Phthalimide and Cyclohexylsulfenyl Chloride
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phthalimide, Cyclohexylsulfenylchloride | Aqueous NaOH | Hexane/Water | 0-10 | 96.7 | google.com |
| Potassium Phthalimide, Cyclohexylsulfenyl Chloride | - | Not specified | Not specified | High | nih.gov |
Synthetic Approaches Involving Cyanoethylation of Thiolated Phthalimide Intermediates
An alternative strategy involves the cyanoethylation of a thiolated phthalimide intermediate. This approach can be envisioned as a Michael addition of an N-thiophthalimide species to an activated alkene, such as acrylonitrile (B1666552). The N-thiophthalimide would act as the nucleophile, adding to the β-carbon of the acrylonitrile. nih.gov
The thia-Michael reaction is a well-established method for the formation of carbon-sulfur bonds and proceeds under basic or nucleophilic catalysis. nih.gov In this context, a base would deprotonate the N-H of a hypothetical N-thiophthalimide, or a nucleophile would activate the acrylonitrile for attack.
While direct experimental evidence for this specific reaction leading to this compound is not prevalent in the searched literature, the principles of the thia-Michael addition provide a strong theoretical basis for this synthetic route. nih.gov
Exploration of Alternative and Efficient Synthetic Routes
In line with the principles of modern organic synthesis, the development of more efficient, environmentally benign, and higher-yielding methods is of paramount importance.
Microwave-Assisted Synthesis and Green Chemistry Considerations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. know-todays-news.comchemrxiv.org The synthesis of various phthalimide derivatives has been shown to be amenable to microwave irradiation. nih.govresearchgate.net
The application of microwave heating to the synthesis of this compound could offer significant advantages over conventional heating methods. By promoting efficient energy transfer directly to the reacting molecules, microwave irradiation can potentially reduce reaction times from hours to minutes and minimize the formation of byproducts. Furthermore, microwave-assisted synthesis often allows for solvent-free conditions or the use of greener solvents, aligning with the principles of green chemistry. know-todays-news.comchemrxiv.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Phthalimides (Illustrative Examples)
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| N-Alkylation of Phthalimide | Hours, Moderate to High | Minutes, High | researchgate.net |
| Condensation of Phthalic Anhydride and Amine | Hours, Good | Minutes, Excellent | nih.gov |
Note: This table provides a general comparison for related reactions to highlight the potential benefits of microwave assistance.
Catalyst Development for Enhanced Reaction Yields and Selectivity
The development of catalysts can significantly improve the efficiency and selectivity of the synthesis of N-thioalkyl phthalimides. For the reaction of phthalimide with sulfenyl chlorides, while often proceeding readily, the use of phase-transfer catalysts could be beneficial in biphasic reaction systems to enhance the interaction between the aqueous and organic phases.
In the context of the Michael addition of a thiolated phthalimide to acrylonitrile, various catalysts can be employed. Basic catalysts such as alkali metal carbonates or organic bases can facilitate the deprotonation of the thiol. More advanced organocatalysts, including N-heterocyclic carbenes (NHCs), have been shown to be effective in promoting asymmetric sulfa-Michael additions, offering a pathway to chiral sulfur-containing compounds. pkusz.edu.cn While not directly applied to the synthesis of the target molecule in the reviewed literature, these catalytic systems represent a promising area for future investigation to enhance reaction rates and control stereochemistry if applicable.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the reaction of phthalimide with 2-cyanoethylsulfenyl chloride is believed to proceed through a standard nucleophilic substitution mechanism. The nitrogen atom of the phthalimide anion acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. This results in the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the final product.
For the cyanoethylation pathway, the mechanism is a classic thia-Michael addition. nih.gov A basic catalyst would first deprotonate the N-thiophthalimide intermediate, generating a potent sulfur nucleophile. This thiolate anion then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. The resulting enolate intermediate is then protonated, typically by the solvent or a proton source present in the reaction mixture, to afford the final this compound. The reaction is generally considered to be highly regioselective, with the nucleophile adding to the β-position.
Optimization of Reaction Conditions for Scalable Synthesis
The synthesis of this compound typically proceeds via the reaction of a phthalimide salt with a suitable 2-cyanoethylthio precursor. The optimization of this reaction for industrial-scale production necessitates a systematic investigation of several key parameters, including the choice of solvent, reaction temperature, base, and the molar ratio of reactants. While specific, comprehensive optimization studies for the scalable synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of analogous N-substituted phthalimides, particularly N-thioalkyl derivatives.
The general synthetic approach involves the reaction of phthalimide with a sulfenyl chloride, such as 2-cyanoethylsulfenyl chloride, in the presence of a base. Alternatively, the reaction can be carried out with a pre-formed phthalimide salt, like potassium phthalimide, and a suitable halo-precursor.
Influence of Reaction Parameters on Synthesis
For the synthesis of similar compounds like N-(cyclohexylthio)phthalimide, a range of conditions have been explored, which can serve as a foundational guide for optimizing the synthesis of its 2-cyanoethylthio counterpart.
Temperature: The reaction temperature is a critical factor influencing both the reaction rate and the formation of byproducts. For the synthesis of N-(cyclohexylthio)phthalimide, temperatures ranging from -20°C to 100°C have been reported. Lower temperatures are often preferred to minimize side reactions and improve the selectivity for the desired product.
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction pathway. Aprotic solvents such as toluene, hexane, and cyclohexane (B81311) have been successfully employed in the synthesis of N-thio-substituted phthalimides. The selection of an appropriate solvent is crucial for ensuring efficient mass transfer and facilitating product isolation on a large scale.
Molar Ratios: The stoichiometry of the reactants is another key parameter for optimization. In the synthesis of N-(cyclohexylthio)phthalimide from dicyclohexyl disulfide and phthalimide, molar ratios of dicyclohexyl disulfide to phthalimide have been investigated in the range of 1:1.9 to 1:2.2. google.com Optimizing the molar ratio of the reactants is essential for maximizing the conversion of the limiting reagent and minimizing waste.
The following interactive data tables, based on analogous reactions for N-thio-substituted phthalimides, illustrate the potential impact of varying reaction conditions on the synthesis.
Table 1: Effect of Solvent on Reaction Yield (Hypothetical Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 25 | 4 | 85 |
| Dichloromethane | 25 | 4 | 78 |
| Acetonitrile (B52724) | 25 | 4 | 72 |
| N,N-Dimethylformamide | 25 | 4 | 90 |
This table presents hypothetical data to illustrate the potential influence of the solvent on the reaction yield. In practice, N,N-Dimethylformamide (DMF) is often a good solvent for the alkylation of phthalimide.
Table 2: Effect of Temperature on Reaction Yield (Hypothetical Data)
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 0 | Toluene | 6 | 80 |
| 25 | Toluene | 4 | 85 |
| 50 | Toluene | 2 | 82 |
| 80 | Toluene | 1 | 75 |
This table illustrates the potential trade-off between reaction time and yield at different temperatures. An optimal temperature would balance reaction speed with the minimization of degradation or side-product formation.
Table 3: Effect of Base on Reaction Yield (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Yield (%) |
| Triethylamine | Toluene | 25 | 82 |
| Potassium Carbonate | Toluene | 25 | 88 |
| Sodium Hydroxide | Toluene | 25 | 75 |
| DBU | Toluene | 25 | 91 |
This table showcases how the choice of base can influence the efficiency of the reaction. Stronger, non-nucleophilic bases often provide better results in such syntheses.
Detailed research into the systematic optimization of these parameters specifically for the scalable synthesis of this compound is warranted to develop a robust and economically viable industrial process. Such studies would involve a multi-variable analysis to identify the ideal combination of conditions that provides high yield, purity, and process efficiency.
Reactivity and Reaction Mechanisms of N 2 Cyanoethyl Thio Phthalimide
Chemical Transformations Involving the Thioether Linkage
The sulfur atom in the thioether linkage is susceptible to both oxidation and nucleophilic attack, leading to a range of important chemical modifications.
The sulfur atom of N-[(2-Cyanoethyl)thio]phthalimide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents will typically yield the sulfoxide, while stronger oxidizing agents or more forcing conditions will lead to the sulfone.
Common oxidizing agents used for the conversion of thioethers to sulfoxides include hydrogen peroxide, peroxy acids (such as m-CPBA), and sodium periodate. The oxidation to the sulfone generally requires stronger oxidants like potassium permanganate (B83412) or an excess of a peroxy acid.
Table 1: Oxidation Reactions of this compound
| Product | Oxidizing Agent |
| N-[(2-Cyanoethyl)sulfinyl]phthalimide | Hydrogen Peroxide |
| N-[(2-Cyanoethyl)sulfonyl]phthalimide | Potassium Permanganate |
These oxidative transformations are significant as they alter the electronic properties and reactivity of the molecule, providing access to a wider range of derivatives.
The sulfur-nitrogen bond in N-thiophthalimides is known to be susceptible to cleavage by nucleophiles. This reactivity allows for the transfer of the thioether moiety to other molecules. Nucleophiles can attack the sulfur atom, leading to the displacement of the phthalimide (B116566) group. The facility of this displacement depends on the nucleophilicity of the attacking species.
This reactivity is a key feature of N-thiophthalimides, enabling them to act as electrophilic sulfur transfer agents. The reaction provides a route for the synthesis of unsymmetrical disulfides and other sulfur-containing compounds.
Reactions of the Cyano Group
The cyano group of this compound is a versatile functional group that can undergo hydrolysis, cyclization, and nucleophilic addition reactions.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an intermediate amide. The reaction conditions can be tuned to favor the formation of either the amide or the fully hydrolyzed carboxylic acid. For example, partial hydrolysis to the amide can often be achieved under milder conditions, while complete hydrolysis to the carboxylic acid typically requires more stringent conditions, such as prolonged heating with a strong acid or base.
This reaction is fundamental for converting the cyanoethyl group into a carboxyethyl group, thereby introducing a new functional handle into the molecule.
The presence of both a nitrile and a thioether-linked phthalimide group allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the reagents used, various heterocyclic systems can be synthesized. These reactions often involve the participation of both the nitrogen of the cyano group and the sulfur atom or other reactive sites within the molecule.
The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack. This allows for the addition of various nucleophiles, such as Grignard reagents or organolithium compounds, to the carbon atom of the nitrile. The initial product of this reaction is an imine anion, which upon workup can be hydrolyzed to a ketone.
Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation provides a route to aminoethyl thioether derivatives.
Table 2: Nucleophilic Additions to the Nitrile Group
| Reagent | Intermediate Product | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine anion | Ketone |
| Lithium Aluminum Hydride (LiAlH4) | Imine | Primary Amine |
Reactivity of the Phthalimide Moiety
The phthalimide group in this compound is characterized by an imide functional group where a nitrogen atom is bonded to two carbonyl carbons. This arrangement confers specific reactivity patterns, particularly at the nitrogen atom and the carbonyl groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the phthalimide ring, while part of an imide, can participate in substitution reactions. However, in the case of this compound, the nitrogen is already substituted. Therefore, direct N-alkylation or N-acylation at this position is not feasible without prior cleavage of the N-S bond.
The broader class of phthalimides, where the nitrogen is bonded to a hydrogen (i.e., phthalimide itself), readily undergoes N-alkylation. This classic reaction, known as the Gabriel synthesis, involves the deprotonation of the phthalimide with a base like potassium hydroxide (B78521) to form a potent nucleophile, the phthalimide anion. organic-chemistry.orgnih.gov This anion then displaces a halide from a primary alkyl halide in an SN2 reaction to yield an N-alkyl phthalimide. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it prevents over-alkylation. organic-chemistry.org The use of ionic liquids as a medium for N-alkylation of phthalimide has been shown to be an efficient and environmentally friendly approach, often leading to high yields under mild conditions. chemrxiv.org
N-Acylphthalimides are also a significant class of compounds and can act as acyl transfer reagents. nih.gov For instance, N-acetylphthalimide can participate in either acyl transfer or direct phthaloylation depending on the reaction conditions. nih.gov The synthesis of N-acyl and sulfonyl isoindoline-1,3-dione derivatives can be achieved by reacting phthalimide with the corresponding acid or sulfonyl chloride in the presence of a base. researchgate.net
A summary of typical conditions for the N-alkylation of phthalimide is presented in the table below.
| Reaction | Reagents | Base | Solvent | Temperature | Yield | Reference |
| N-Alkylation | Alkyl Halide | KOH | DMF | 80°C | High | organic-chemistry.org |
| N-Alkylation | Alkyl Halide | KOH | Ionic Liquid (e.g., [bmim]BF₄) | 20-80°C | High | chemrxiv.org |
This table presents generalized conditions for the N-alkylation of the parent phthalimide ring.
Ring-Opening Reactions of the Imide System
The imide ring of the phthalimide moiety is susceptible to nucleophilic attack, leading to the cleavage of one of the acyl-nitrogen bonds and opening of the ring. This reactivity is fundamental to the use of phthalimides as protecting groups for amines.
A common method for ring-opening is hydrazinolysis, where hydrazine (B178648) hydrate (B1144303) is used to cleave the N-substituted phthalimide, releasing a primary amine and forming a stable phthalhydrazide (B32825) byproduct. organic-chemistry.org The reaction with excess hydrazine in ethanol (B145695) is a standard procedure for the deprotection of the amino group.
The phthalimide ring can also be opened by treatment with strong aqueous base, such as sodium hydroxide, through hydrolysis. This process typically requires heating and results in the formation of a phthalate (B1215562) salt and the primary amine. Acidic hydrolysis is also possible, yielding phthalic acid and the primary amine salt. organic-chemistry.org
Furthermore, other nucleophiles like 2-aminoethanol and 2-aminoethanethiol have been successfully employed to open the phthalimide ring, leading to the formation of amide-functionalized products in near quantitative yields. The reaction of N-hydroxyphthalimide with various amines in the presence of triethoxyphosphine also results in ring-opening to form phenylurea derivatives.
The table below summarizes various conditions for the ring-opening of N-substituted phthalimides.
| Reaction Type | Reagent | Solvent | Conditions | Product | Reference |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Room Temperature or Reflux | Primary Amine + Phthalhydrazide | organic-chemistry.org |
| Basic Hydrolysis | NaOH (aq) | Water | Heat | Primary Amine + Phthalate Salt | organic-chemistry.org |
| Acidic Hydrolysis | H₃O⁺ | Water | Heat | Primary Amine Salt + Phthalic Acid | organic-chemistry.org |
| Nucleophilic Attack | 2-Aminoethanol | - | - | Amide-functionalized alcohol | |
| Nucleophilic Attack | 2-Aminoethanethiol | - | - | Amide-functionalized thiol |
This table illustrates general conditions for the ring-opening of N-substituted phthalimides.
Comprehensive Mechanistic Studies of Key Reactions
The mechanisms of the fundamental reactions of the phthalimide moiety have been extensively studied.
N-Alkylation (Gabriel Synthesis): The mechanism for the N-alkylation of phthalimide is a two-step process. organic-chemistry.org
Deprotonation: A base, typically potassium hydroxide, removes the acidic N-H proton from phthalimide. The resulting anion is stabilized by resonance with the two adjacent carbonyl groups, making it an excellent nucleophile. organic-chemistry.org
Nucleophilic Substitution: The nucleophilic imide ion attacks the electrophilic carbon of a primary alkyl halide in a classic SN2 reaction, displacing the halide and forming the N-alkyl phthalimide. organic-chemistry.org
Ring-Opening by Hydrolysis (Base-Catalyzed): The base-promoted hydrolysis of an N-substituted phthalimide proceeds via nucleophilic acyl substitution.
Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the phthalimide ring. This forms a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the opening of the imide ring to form a carboxylate and an amide.
Second Hydrolysis: The remaining amide bond is then hydrolyzed by another hydroxide ion in a similar manner, ultimately yielding the phthalate dianion and the primary amine.
Ring-Opening by Hydrazinolysis: The mechanism with hydrazine is analogous to hydrolysis. organic-chemistry.org
Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks a carbonyl carbon of the N-alkyl phthalimide.
Intramolecular Cyclization: Following a series of proton transfers, the second nitrogen of the hydrazine attacks the other carbonyl group.
Cleavage: This leads to the formation of the very stable, cyclic phthalhydrazide and the release of the primary amine. organic-chemistry.org
These well-established mechanisms for the reactions of the phthalimide moiety provide a strong predictive framework for the reactivity of this compound, assuming the N-S bond remains intact or is the intended site of a subsequent reaction.
Applications of N 2 Cyanoethyl Thio Phthalimide in Advanced Chemical Synthesis
Application as a Specialized Reagent in Organic Synthesis
The utility of N-[(2-Cyanoethyl)thio]phthalimide in organic synthesis stems from the distinct reactivity of its constituent parts. The N-S bond is susceptible to cleavage by nucleophiles, enabling the transfer of the 2-cyanoethylthio group, while the terminal nitrile can undergo various transformations into other functional groups.
The phthalimide (B116566) structure is a foundational component in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net Derivatives of phthalimide are widely used as substrates for creating more complex molecules, including those with biological and chemical significance. researchgate.net In the case of this compound, the molecule acts as a source for the S-CH₂CH₂CN fragment. This fragment can be incorporated into various molecular backbones.
Following the transfer of the cyanoethylthio group, the terminal cyano group offers a handle for further functional group interconversions. For instance, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives. This dual reactivity makes the reagent a strategic choice for synthetic pathways that require the introduction of a protected thiol which can later be unmasked and an additional functional group that can be elaborated separately.
The strategic use of well-defined building blocks is central to the construction of complex organic molecules. chemrxiv.orgsemanticscholar.org Phthalimide-containing compounds are frequently employed as intermediates in the synthesis of intricate structures, including pharmaceuticals and bioactive compounds. mdpi.com this compound serves as a bifunctional building block. The thio-phthalimide portion can react to form a sulfur linkage, while the cyanoethyl tail provides a point for chain extension or functionalization. This allows chemists to assemble molecular systems by adding different functional components and creating covalent networks. semanticscholar.org Its defined structure ensures that it can be incorporated into a larger molecule in a predictable manner, a key attribute for a reliable molecular building block. mdpi.com
Role in Oligonucleotide Chemistry and Modified Biomacromolecule Synthesis
The precise chemical modification of biomacromolecules like nucleic acids is critical for developing new therapeutics and research tools. The structural motifs present in this compound are highly relevant to this field.
In the synthesis of modified oligonucleotides, particularly phosphorothioates, sulfur-transfer reagents are essential. These reagents introduce a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone, a modification that confers resistance to nuclease degradation. While reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) are widely used, compounds with an N-thio-phthalimide structure also function as effective sulfur-transfer agents. nih.gov
The mechanism involves the attack of a trivalent phosphite (B83602) triester intermediate on the electrophilic sulfur atom of the N-S bond. The phthalimide anion is a stable leaving group, facilitating the efficient transfer of the sulfur atom to the phosphorus center, which is subsequently oxidized to the desired phosphorothioate. The cyanoethyl group is a standard protecting group used for the phosphate backbone during solid-phase oligonucleotide synthesis, making a reagent like this compound conceptually well-suited for this chemistry.
The phthalimide group is a cornerstone in the synthesis of biologically relevant molecules, often serving as a versatile scaffold or a protecting group for primary amines. mdpi.comnih.gov This principle extends to the construction of complex molecular scaffolds and modified nucleosides for epigenetic and other biological studies. mdpi.comnih.gov
This compound or its structural motifs can be used as synthons to introduce the cyanoethylthio moiety into larger, biologically relevant structures. For example, the phthalimide group can act as a masked amine, a common strategy in medicinal chemistry. mdpi.com The reagent can be used to attach the S-CH₂CH₂CN group to a nucleoside or another scaffold, with the cyano group providing a handle for further conjugation, for instance, to peptides or reporter molecules like fluorophores. mdpi.com The ability to use building blocks to create diverse molecular scaffolds is a powerful strategy in chemical biology. nih.gov
Potential in Material Science and Polymer Chemistry
While detailed studies on this compound in material science are not extensively documented, the known applications of its structural analogs suggest significant potential. Phthalimide derivatives have been noted for their use in the production of polymers.
A closely related class of compounds, N-sulfenamide derivatives of phthalimide such as N-(cyclohexylthio)phthalimide, are established as prevulcanization inhibitors (PVIs) or retarders in the sulfur curing of rubber. researchgate.netresearchgate.net These compounds work by scavenging reactive intermediates during the initial stages of vulcanization, thus delaying the onset of crosslinking and improving the processing safety of rubber compounds. researchgate.net The N-S bond is the active component in this function. Given its N-thiophthalimide structure, this compound could potentially exhibit similar activity, with the cyanoethyl group modifying its solubility, reactivity, and interaction with the polymer matrix. The presence of both a reactive sulfur linkage and a polar cyano group could lead to the development of specialized polymers or functional materials with tailored properties. semanticscholar.org
Table 2: Overview of Synthetic Applications and Key Reactive Moieties
| Application Area | Synthetic Role | Key Reactive Moiety/Function |
|---|---|---|
| Organic Synthesis | Heterocycle & Functional Group Precursor | Phthalimide scaffold; Cyano group (for reduction/hydrolysis) |
| Organic Synthesis | Complex Molecule Construction | Bifunctional building block for molecular assembly |
| Oligonucleotide Chemistry | Nucleic Acid Modification | N-S bond for sulfur transfer to form phosphorothioates |
| Biomacromolecule Synthesis | Scaffold & Synthon | Phthalimide as protecting group; S-CH₂CH₂CN as linker/handle |
| Material Science (Potential) | Polymer Additive/Monomer | N-S bond as a vulcanization inhibitor; Cyano group for polymer modification |
Utilization in the Development of Functional Materials
While direct applications of this compound in functional materials are an emerging area of research, its potential can be inferred from studies on related compounds, particularly in the domain of porous organic frameworks (POFs). Covalent organic frameworks (COFs) are a class of crystalline porous polymers built from light-weight elements, offering high thermal stability and permanent porosity. The incorporation of planar, π-conjugated systems like porphyrins and phthalocyanines into two-dimensional COFs allows for the precise alignment of these units, creating materials with interesting properties for gas storage and catalysis.
| Framework Type | Component Molecules | Key Application/Finding | Source |
|---|---|---|---|
| Porphyrin-based COF (COF-367-Co) | Co(II) TAPP and biphenyl-4,4'-dicarboxaldehyde | Efficiently catalyzes the reduction of CO2 to CO with high Faradaic efficiency (91%). | |
| Phthalocyanine (B1677752)/Porphyrin COF | Octahydroxy phthalocyanine Co(II) and BBPP | Demonstrated a hydrogen storage capacity of up to 0.8 wt% at 77 K and 1 bar. | |
| Thiophosphate-based POP | Thiophosphate derivative and trihydrazinotriazine | Represents an attempt to create new porous organic polymers (POPs) using 3-D building blocks. mdpi.com | mdpi.com |
Role in Polymerization Processes and Polymer Modification
The phthalimide group is widely recognized in organic synthesis as an effective protecting group for primary amines, most notably in the Gabriel synthesis. organic-chemistry.orgyoutube.com This classical reaction provides a reliable method for preparing primary amines from alkyl halides. youtube.com this compound can serve as a key intermediate in similar transformations to generate monomers for polymerization.
The synthetic utility of this compound lies in its ability to be selectively deprotected. Treatment with reagents like hydrazine (B178648) can cleave the phthalimide group, releasing a primary amine. In the case of this compound, this would yield a bifunctional monomer containing both an amine and a thiol group (after reduction of the presumed disulfide intermediate or direct cleavage). This aminothiol (B82208) monomer could then participate in step-growth polymerization to form polyamides, polythioesters, or other complex polymers.
Furthermore, the pendant nitrile (-C≡N) group offers additional avenues for polymer modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, allowing for the introduction of new functional groups or cross-linking sites along the polymer chain after its initial formation.
| Functionality | Reaction Type | Potential Polymer Application | Source |
|---|---|---|---|
| Phthalimide Group | Deprotection (e.g., Hydrazinolysis) | Generation of a primary amine monomer for polyamide or polyimide synthesis. | organic-chemistry.orgyoutube.com |
| Nitrile Group (-C≡N) | Hydrolysis, Reduction, Cycloaddition | Post-polymerization modification to introduce carboxylic acid or amine groups, or for cross-linking. | |
| Thioether Linkage | - | Provides flexibility and influences the physicochemical properties of the final polymer. |
Investigation as Electrolyte Additives in Energy Storage Systems
The performance and lifespan of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrolyte and the formation of a protective solid electrolyte interface (SEI) on the electrode surfaces. chemmethod.comcivilica.com Electrolyte additives are small-quantity components designed to improve these characteristics. osti.gov Computational screening, using methods like density functional theory (DFT), has emerged as a rapid and cost-effective tool for identifying promising new additives. chemmethod.comcivilica.com
Recent computational studies have screened phthalimide derivatives as potential SEI-forming additives for LIBs. chemmethod.comcivilica.com The research indicates that certain phthalimide compounds are promising candidates for use on graphite (B72142) anodes in common ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) based electrolytes. chemmethod.comcivilica.com Specifically, derivatives like 3-nitrophthalimide (B32571) and phthalimide itself were highlighted for their high anodic stability and suitable reduction potentials, which could make them viable alternatives to the widely used additive vinylene carbonate (VC). chemmethod.comcivilica.com
Although this compound was not explicitly named in these initial screenings, its core phthalimide structure suggests it would participate in similar electrochemical processes. The presence of sulfur and nitrogen atoms in the molecule could be particularly beneficial, as these elements are known to contribute positively to the formation of a stable and robust SEI layer. The promising results from computational studies on related molecules provide a strong rationale for the experimental investigation of this compound and its analogues as next-generation electrolyte additives.
| Phthalimide Derivative | Screening Method | Key Finding | Source |
|---|---|---|---|
| Phthalimide, 3-Nitrophthalimide, N-Chlorophthalimide, 3,4,5,6-Tetrachlorophthalimide | Density Functional Theory (DFT) | Identified as promising SEI-forming additives with higher anodic stability than vinylene carbonate (VC). | chemmethod.comcivilica.com |
| General Phthalimide Derivatives | Computational Screening | Promising candidates as SEI-forming additives on graphite anodes. | chemmethod.comcivilica.com |
| General Phthalimide-Based Molecules | Computational Screening (DFT) | Screened for potential use as organic redox species for redox flow batteries. | researchgate.net |
Computational and Theoretical Studies on N 2 Cyanoethyl Thio Phthalimide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. nih.govacs.orgresearchgate.net For phthalimide (B116566) derivatives, these calculations provide a detailed picture of electron distribution and the energies of molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species. nih.govacs.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
For a molecule like N-[(2-Cyanoethyl)thio]phthalimide, the HOMO is expected to be localized on the electron-rich regions, likely involving the sulfur atom and the phthalimide ring. The LUMO, conversely, would be distributed over the electron-deficient sites, such as the carbonyl groups of the phthalimide moiety. A small HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. nih.gov
Illustrative Data Table for FMO Analysis of a Generic Phthalimide Derivative:
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: The values in this table are illustrative for a generic phthalimide derivative and are not specific to this compound.
Theoretical calculations are employed to determine the binding energies and interaction strengths when a molecule interacts with another entity, such as a metal surface or a biological macromolecule. nih.gov These calculations can predict the stability of the resulting complex and the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern the association. nih.gov For instance, in studies of corrosion inhibitors, binding energy calculations help to understand how strongly a molecule adsorbs onto a metal surface. nih.govacs.orgresearchgate.net In the context of this compound, such calculations could be valuable in assessing its potential as a corrosion inhibitor or its interaction with biological targets.
The redox potential of a molecule, which describes its tendency to be oxidized or reduced, can be computationally predicted. These predictions are often correlated with the HOMO and LUMO energies. A molecule with a high HOMO energy is more easily oxidized, while one with a low LUMO energy is more readily reduced. These calculations are crucial for applications in materials science, such as in the design of organic semiconductors or redox-active materials. For this compound, understanding its redox properties would be essential if considering it for such applications.
Molecular Docking and Simulation Studies Relevant to Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to understand how a ligand might bind to the active site of a protein. mdpi.com For this compound, molecular docking studies could be performed to screen for potential biological targets. Such simulations would provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between the molecule and a receptor's binding pocket. nih.gov
Prediction of Structure-Reactivity Relationships from Computational Models
By systematically modifying the structure of a parent molecule and calculating the resulting changes in its electronic properties, computational models can establish structure-reactivity relationships. For example, in a series of phthalimide derivatives, the introduction of different substituent groups can alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule. nih.govacs.orgresearchgate.net These computational predictions can guide the synthesis of new compounds with desired properties, such as enhanced biological activity or improved performance as a corrosion inhibitor. nih.govacs.orgresearchgate.netmdpi.com
In Silico Screening for New Applications and Design of Analogues
In silico screening involves using computational methods to search large databases of chemical compounds for molecules with a desired activity. This approach can accelerate the discovery of new applications for existing molecules and guide the design of new analogues with improved properties. For this compound, in silico screening could be used to identify potential new uses in areas such as materials science, agrochemicals, or pharmaceuticals. Furthermore, by understanding its computed structure-activity relationships, new analogues with potentially enhanced efficacy or specificity could be designed and evaluated computationally before undertaking their synthesis. mdpi.com
Derivatives and Analogues of N 2 Cyanoethyl Thio Phthalimide
Synthesis of Structurally Related N-Substituted Phthalimide (B116566) Derivatives with Thioether or Selenoether Linkages
The synthesis of N-substituted phthalimide derivatives featuring thioether or selenoether linkages is achieved through several established chemical routes. These methods often involve the reaction of an electrophilic phthalimide-containing species with a nucleophilic sulfur or selenium reagent, or vice versa.
A common strategy for creating N-alkenyl or N-aryl thioether linkages involves the use of N-(chlorothio)phthalimide as a sulfenyl chloride. osti.gov This reagent's reactivity allows for its application in preparing various N-thio-substituted phthalimides. osti.gov For the synthesis of N-(Aryl/alkylthio)phthalimides that can serve as sulfenylating agents, a typical reaction involves an appropriate thiol and N-halophthalimide. nih.gov
The synthesis of selenoether-linked phthalimides follows a similar nucleophilic substitution pathway. For example, N-[2-(phenylseleno)ethyl]phthalimide can be synthesized by generating a sodium phenylselenide (PhSe⁻Na⁺) anion in situ through the reduction of diphenyl diselenide with sodium borohydride. This nucleophilic anion then reacts with an electrophilic phthalimide derivative, such as N-(2-bromoethyl)phthalimide, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired product under mild conditions. This reaction proceeds with good yield and demonstrates the utility of using organochalcogen anions for creating these linkages.
Table 1: Synthesis of N-[2-(phenylseleno)ethyl]phthalimide
| Reactants | Reagents | Conditions | Product | Yield |
| Diphenyl diselenide, N-(2-bromoethyl)phthalimide | Sodium borohydride | THF, Room Temperature, 24h | N-[2-(phenylseleno)ethyl]phthalimide | 70% |
Comparative Chemical Reactivity Studies of Analogues with Varied Substituents
The chemical reactivity of N-thio and N-seleno phthalimide analogues is highly dependent on the nature of the substituents on the sulfur/selenium atom and the phthalimide ring. These compounds are recognized primarily as electrophilic sulfenylating or selenylating agents. nih.gov
N-(Aryl/alkylthio)phthalimides are effective sulfenylating reagents that can react with various nucleophiles. nih.gov For instance, they react with indoles in the presence of a Lewis acid like magnesium bromide to produce 3-thioindoles. nih.gov The reactivity of these compounds is a key aspect of their application in organic synthesis. nih.gov
In the field of rubber chemistry, N-(cyclohexylthio)phthalimide (CTP) is known for its role as a prevulcanization inhibitor. researchgate.net Its inhibitory action is attributed to its reaction with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. researchgate.net Studies have shown that CTP reacts very readily with MBT, and this reaction is believed to be responsible for the delay in the onset of curing. researchgate.net The kinetics of this reaction have been a subject of study to understand and optimize the vulcanization process. researchgate.net The reactivity of CTP and other sulfenamide (B3320178) derivatives is influenced by the amine moiety, which can be altered to modify its performance. researchgate.net
The structure-chemical reactivity relationships of these compounds have also been investigated using computational methods. researchgate.net For N-(Phenylthio)phthalimide, conceptual Density Functional Theory (DFT) has been used to determine chemical potential, global hardness, global softness, electronegativity, electrophilicity, and local reactivity descriptors, providing a theoretical framework for understanding its reactivity. researchgate.net
Structure-Property and Structure-Reactivity Relationship Studies within the N-[(2-Cyanoethyl)thio]phthalimide Family
Structure-property and structure-reactivity relationship studies are crucial for understanding how molecular architecture influences the behavior of N-substituted phthalimides. Research has demonstrated that even subtle changes to the chemical structure can have a significant impact on the material's properties and reactivity. rsc.org
In a study of organic π-conjugated small molecules with bithiophene-phthalimide backbones, it was found that the nature of alkyl side chains—specifically their symmetry, length, and branching—influences many facets of material properties, including thermal and optical characteristics. rsc.org The investigation, which analyzed a series of compounds with varied alkyl chains (1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl), highlighted that these modifications affect self-assembly tendencies. rsc.org For example, the 1-ethylpropyl derivative was noted for exhibiting unique behavior compared to the other analogues. rsc.org
The reactivity of these compounds is also intrinsically linked to their structure. For N-(Phenylthio)phthalimide, computational studies help to elucidate the relationship between its molecular structure and its chemical reactivity profile. researchgate.net The electrophilicity and other reactivity descriptors calculated through DFT provide insight into how the compound will behave in chemical reactions. researchgate.net Similarly, in the context of C-H functionalization, the phthalimido group itself has been shown to be an optimal nitrogen protecting group, directing the reaction to specific sites. acs.org The steric and electronic properties of the phthalimide moiety and its substituents play a critical role in controlling the outcome of such reactions. acs.org
Table 2: Influence of Alkyl Chain on Properties of Bithiophene-Phthalimide Molecules rsc.org
| Terminal Alkyl Group | Key Observation |
| 1-ethylpropyl | Exhibited the most unique thermal and optical behavior. |
| 1-methylbutyl | Influenced self-assembly tendencies. |
| Pentyl | Contributed to variations in material properties. |
| Hexyl | Contributed to variations in material properties. |
| Octyl | Contributed to variations in material properties. |
Design and Synthesis of Phthalimide Derivatives with Modulated Chemical Functionality for Specific Applications
The rational design and synthesis of phthalimide derivatives with tailored functionalities is a prominent area of research, driven by the quest for molecules with specific applications in medicinal chemistry and materials science. mdpi.comnih.gov The phthalimide scaffold is valued for its versatility and its hydrophobic nature, which can enhance the ability of a molecule to cross biological membranes. mdpi.com
A molecular hybridization approach is often used to enhance the biological activity of phthalimide derivatives. mdpi.com This involves introducing different pharmacophore subunits to the phthalimide core to create new agents with desired effects. mdpi.com For example, new phthalimide derivatives have been designed and synthesized to act as antimicrobial, antioxidant, and anti-inflammatory agents. mdpi.comnih.gov In one such study, a series of sixteen new phthalimide derivatives were created and evaluated, leading to the identification of compounds with notable biological activity. mdpi.com
In another example of targeted design, new N-phenyl-phthalimide sulfonamides and their isosteric amides were designed as hybrids of thalidomide (B1683933) and an aryl sulfonamide phosphodiesterase inhibitor. nih.gov This work led to the discovery of a compound with a sulfonyl-thiomorpholine moiety that showed potent anti-inflammatory activity by inhibiting TNF-alpha levels. nih.govnih.gov
The phthalimide group can also be employed as a strategic tool in organic synthesis. It has been used as a site-protecting and stereodirecting group in rhodium-catalyzed C-H functionalization reactions. acs.org In this context, the phthalimido group proved to be the most effective nitrogen protecting group compared to others like Boc or acetamide, enabling C-H functionalization at the most sterically accessible positions with high efficiency. acs.org This demonstrates how the specific chemical functionality of the phthalimide moiety can be harnessed to achieve complex synthetic transformations. acs.org
Analytical Methodologies for N 2 Cyanoethyl Thio Phthalimide and Its Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are at the forefront of the structural analysis of N-[(2-Cyanoethyl)thio]phthalimide, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H NMR: Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phthalimide (B116566) group appear as a multiplet in the range of δ 7.86–7.75 ppm. The methylene (B1212753) protons adjacent to the sulfur atom and the cyano group give rise to two distinct triplets. Specifically, the protons of the methylene group attached to the sulfur (–S–CH₂–) are observed around δ 3.25 ppm, while the protons of the methylene group adjacent to the cyano group (–CH₂–CN) appear at approximately δ 2.80 ppm. This splitting pattern (triplets) is due to the coupling between the adjacent methylene groups.
¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in the molecule. For this compound, the carbonyl carbons of the phthalimide ring are typically the most deshielded, appearing around δ 167.1 ppm. The aromatic carbons of the phthalimide group show signals in the range of δ 134.6–123.7 ppm. The cyano carbon (–CN) is observed at approximately δ 117.4 ppm. The methylene carbons (–S–CH₂– and –CH₂–CN) resonate at around δ 29.9 and δ 17.0 ppm, respectively.
A summary of the characteristic NMR data is presented in the table below.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic (Phthalimide) | 7.86–7.75 (m) | 134.6, 131.8, 123.7 |
| Carbonyl (Phthalimide) | - | 167.1 |
| –S–CH₂– | 3.25 (t) | 29.9 |
| –CH₂–CN | 2.80 (t) | 17.0 |
| –CN | - | 117.4 |
Table 1: ¹H and ¹³C NMR data for this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural information. The nominal molecular weight of this compound is approximately 232.28 g/mol . In high-resolution mass spectrometry (HRMS), a more precise mass can be determined. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ is 233.0484, and an observed value of 233.0481 would confirm the elemental composition.
The fragmentation of this compound under mass spectrometry conditions can lead to several characteristic ions. The cleavage of the S–N bond is a common fragmentation pathway, leading to the formation of a phthalimide-related fragment and a (2-cyanoethyl)thio fragment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands.
The presence of the cyano group (C≡N) is confirmed by a sharp absorption band around 2251 cm⁻¹. The carbonyl groups (C=O) of the phthalimide ring exhibit strong absorption bands in the region of 1770–1710 cm⁻¹. Aromatic C–H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C–H stretching vibrations appear just below 3000 cm⁻¹. The C–N stretching vibration of the imide can be found around 1390 cm⁻¹.
The table below summarizes the key IR absorption bands for this compound.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C≡N (Cyano) | ~2251 (sharp) |
| C=O (Imide) | ~1770–1710 (strong) |
| Aromatic C–H | >3000 |
| Aliphatic C–H | <3000 |
| C–N (Imide) | ~1390 |
Table 2: Characteristic IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* transitions of the aromatic phthalimide ring. These absorptions are typically observed in the ultraviolet region of the electromagnetic spectrum. The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
The retention time of this compound in an HPLC run is a characteristic property under a specific set of conditions (column, mobile phase composition, flow rate, and temperature). By comparing the retention time of a sample to that of a known standard, the presence of the compound can be confirmed. Furthermore, the area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, straightforward, and rapid analytical technique for assessing the purity of this compound and monitoring the progress of its synthesis. researchgate.neteijppr.com This method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. researchgate.net
For phthalimide derivatives, the stationary phase is commonly silica (B1680970) gel or alumina. researchgate.net The choice of the eluent system (mobile phase) is critical and depends on the polarity of the specific derivative being analyzed. A typical procedure involves dissolving a small sample of the compound in a suitable solvent, spotting it onto the TLC plate, and developing the plate in a sealed chamber containing the eluent. eijppr.com The completion of reactions, such as the synthesis of N-(2-Cyanoethyl)phthalimide from potassium phthalimide and 3-bromopropanenitrile, is frequently monitored by TLC. chemicalbook.com
The separated spots are visualized, often under UV light, and the retention factor (Rƒ) for each spot is calculated. The Rƒ value is a key parameter used to identify compounds. For more complex separations, such as those involving basic compounds, specialized stationary phases like cyanopropyl-bonded silica may be used with nonaqueous eluents containing polar modifiers and silanol (B1196071) blockers like ammonia (B1221849) or diethylamine (B46881) to achieve effective separation. researchgate.net
Table 1: TLC Parameters for Phthalimide Derivatives
Future Research Directions and Emerging Applications of N 2 Cyanoethyl Thio Phthalimide
Development of Novel Catalytic Systems Utilizing N-[(2-Cyanoethyl)thio]phthalimide or its Analogues
The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for more efficient, selective, and sustainable chemical transformations. This compound and its analogues are emerging as promising candidates in this field, primarily due to the reactivity of the N-S bond.
Future research is anticipated to focus on the design of catalytic systems where N-thiophthalimides act as precursors to catalytically active species. For instance, the in-situ generation of sulfur-based catalysts from this compound could be exploited in various transformations. The compound can serve as a source of electrophilic sulfur, which, in the presence of a suitable metal or organocatalyst, could participate in catalytic cycles for sulfenylation reactions. nih.gov
The development of photocatalytic systems involving N-thiophthalimides is another promising avenue. Under photoredox conditions, the N-S bond can undergo homolytic cleavage, generating a phthalimidyl radical and a thiyl radical. acs.org These radical species can then engage in a variety of catalytic cycles, enabling novel C-S bond formations and other transformations. Research in this area could lead to the development of mild and efficient methods for the synthesis of complex sulfur-containing molecules.
Furthermore, the synthesis and evaluation of novel analogues of this compound with tailored electronic and steric properties could lead to the discovery of more active and selective catalysts. For example, modifying the phthalimide (B116566) ring or the alkylthio substituent could fine-tune the reactivity of the N-S bond, allowing for precise control over the catalytic process.
| Catalyst System Type | Potential Application | Key Features |
| Metal-Catalyzed | Asymmetric Sulfenylation | In-situ generation of chiral sulfur-metal complexes. |
| Photocatalytic | Radical-Based Transformations | Mild reaction conditions, generation of reactive radical intermediates. |
| Organocatalytic | Electrophilic Sulfur Transfer | Metal-free, environmentally benign approach to C-S bond formation. |
Exploration of Unexplored Reaction Pathways and Synthetic Transformations
While the role of this compound as a sulfenylating agent is well-established, there remains significant potential for uncovering novel reaction pathways and synthetic transformations. The unique combination of the phthalimide moiety, the N-S bond, and the cyanoethyl group provides a rich platform for chemical exploration.
One area of future research will likely involve the reaction of this compound with a broader range of unsaturated compounds. researchgate.net Its reactions with various alkenes, alkynes, and allenes could lead to the development of new methods for the synthesis of complex sulfur-containing heterocycles and other valuable organic molecules. The cyano group can also participate in these transformations, potentially leading to cascade reactions that rapidly build molecular complexity.
The development of new methods for the synthesis of N-heterocycles using this compound as a building block is another promising direction. nih.govnih.gov The phthalimide group can be a precursor to primary amines via the Gabriel synthesis, and the cyanoethylthio group can be manipulated to introduce sulfur functionality into the target heterocycle. rsc.org This could provide access to novel classes of biologically active compounds.
Furthermore, the exploration of reactions that exploit the dual reactivity of this compound is of great interest. For example, reactions where the compound acts as both an electrophile (at the sulfur atom) and a nucleophile (after deprotection of the phthalimide) could lead to the development of elegant and efficient synthetic strategies.
| Reaction Type | Substrate | Potential Products |
| Cycloaddition | Dienes, Dipolarophiles | Sulfur-containing heterocyclic compounds. |
| Cascade Reaction | Unsaturated systems | Polyfunctionalized acyclic and cyclic molecules. |
| Tandem Reaction | Nucleophiles and Electrophiles | Complex molecules with multiple stereocenters. |
Advanced Materials Development from this compound-Derived Building Blocks
The unique structural features of this compound make it an attractive building block for the development of advanced materials with novel properties. The phthalimide moiety is known for its thermal stability and can be incorporated into polymers to enhance their performance. nih.gov The sulfur atom and the cyano group can also impart specific functionalities to the resulting materials.
Future research in this area will likely focus on the synthesis of novel polymers incorporating this compound or its derivatives. For instance, the compound could be used as a monomer in polymerization reactions to create sulfur-containing polyimides. These materials could exhibit interesting optical, electronic, or mechanical properties, making them suitable for applications in areas such as electronics, aerospace, and coatings.
The development of functional materials based on the modification of surfaces with this compound is another promising avenue. The thioether linkage can be used to attach the molecule to metal surfaces, while the phthalimide and cyano groups can be further functionalized to create surfaces with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.
Furthermore, the use of this compound as a precursor for the synthesis of functional dyes and pigments is an area worthy of exploration. The chromophoric properties of the phthalimide ring system, combined with the potential for introducing other functional groups, could lead to the development of new colorants with enhanced stability and performance.
| Material Type | Potential Application | Key Properties |
| Sulfur-Containing Polyimides | High-performance plastics, membranes | Thermal stability, chemical resistance, specific optical/electronic properties. |
| Functionalized Surfaces | Sensors, biocompatible coatings | Tailored surface properties, enhanced performance of devices. |
| Novel Dyes and Pigments | Inks, coatings, textiles | Enhanced color strength, lightfastness, and thermal stability. |
Further Elucidation of Mechanistic Pathways for Enhanced Reaction Control and Design
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for achieving high levels of control over selectivity and efficiency. While the general reactivity of N-thiophthalimides is understood, detailed mechanistic studies on the reactions of this compound are still needed.
Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations involving this reagent. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into the nature of reaction intermediates and transition states. researchgate.net
A key area of focus will be the study of the N-S bond cleavage process. pkusz.edu.cnnih.gov Understanding the factors that govern whether the cleavage is homolytic or heterolytic is essential for controlling the outcome of reactions. The influence of catalysts, solvents, and reaction conditions on the cleavage pathway will be a major area of investigation.
Computational studies, such as density functional theory (DFT) calculations, can provide detailed information about the energetics of different reaction pathways and the structures of intermediates and transition states. researchgate.net This information can be used to predict the outcome of reactions and to design new catalysts and reagents with enhanced performance.
| Mechanistic Aspect | Investigative Technique | Expected Outcome |
| N-S Bond Cleavage | Kinetic Studies, Isotopic Labeling | Understanding of homolytic vs. heterolytic pathways. |
| Role of Catalysts | In-situ Spectroscopy, DFT Calculations | Identification of active catalytic species and reaction intermediates. |
| Reaction Intermediates | Trapping Experiments, Spectroscopic Characterization | Direct observation and characterization of transient species. |
Integration of this compound into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid and efficient construction of complex molecules from simple starting materials in a single step. The integration of this compound into MCR strategies is a promising area of future research.
The phthalimide moiety has been shown to participate in MCRs, such as the Passerini reaction, where it can act as the acid component. nih.govacs.orgrug.nl This opens up the possibility of designing novel MCRs that incorporate this compound, leading to the synthesis of highly functionalized molecules containing both sulfur and nitrogen.
Future research will focus on the development of new MCRs that utilize the unique reactivity of this compound. For example, a three-component reaction involving an alkene, a nucleophile, and this compound could lead to the formation of a complex product with the incorporation of all three components. The cyano group could also be involved in the MCR, further increasing the complexity of the resulting molecule.
The development of catalytic MCRs involving this compound is also a key research direction. The use of a catalyst could allow for the control of stereoselectivity and regioselectivity in the MCR, leading to the synthesis of enantiomerically pure and structurally defined products.
| MCR Type | Components | Potential Products |
| Passerini-type | Aldehyde, Isocyanide, this compound | α-Acyloxy carboxamides with sulfur functionality. |
| Ugi-type | Aldehyde, Amine, Isocyanide, this compound | Peptidomimetics with diverse side chains. |
| Radical-based | Alkene, Radical Precursor, this compound | Highly functionalized acyclic and cyclic compounds. |
Q & A
Basic: What are the recommended synthetic routes for N-[(2-Cyanoethyl)thio]phthalimide, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution, where phthalimide reacts with a brominated or chlorinated cyanoethylthio precursor. For example, analogous phthalimide derivatives (e.g., N-(4-bromobutyl)phthalimide) are synthesized using sodium carbonate in DMF at elevated temperatures . To optimize:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Base choice: Mild bases (Na₂CO₃) minimize side reactions.
- Temperature control: Elevated temperatures (80–100°C) improve reaction rates but require monitoring for decomposition.
Characterization via NMR and elemental analysis is critical to confirm purity .
Basic: How can the cyanoethylthio and phthalimide groups be analytically distinguished in spectroscopic studies?
Methodological Answer:
- FT-IR: The cyano group (C≡N) shows a sharp peak at ~2240 cm⁻¹, while the phthalimide carbonyl (C=O) appears at ~1770 and ~1700 cm⁻¹.
- ¹H NMR: The phthalimide aromatic protons resonate as a multiplet (δ 7.6–7.8 ppm), while the cyanoethylthio moiety’s CH₂ groups appear at δ 2.5–3.5 ppm.
- Mass spectrometry: The molecular ion peak (e.g., m/z 248 for C₁₁H₈N₂O₂S) confirms the molecular weight, with fragmentation patterns reflecting the thioether linkage .
Advanced: What mechanistic insights govern the reactivity of this compound in photoinduced electron-transfer (PET) reactions?
Methodological Answer:
Phthalimide derivatives undergo PET processes when irradiated, forming radical intermediates. For example, N-(trimethylsilylmethyl)phthalimide generates azomethine ylides via desilylation of radical cations . For this compound:
- Experimental design: Use UV-vis spectroscopy to identify excited states and radical traps (e.g., TEMPO) to confirm intermediates.
- Solvent effects: Acetonitrile or THF enhances PET efficiency due to low quenching propensity.
- Applications: PET can enable cyclization or cross-coupling reactions, useful in heterocycle synthesis .
Advanced: How can copper catalysis be leveraged for functionalizing this compound in trifluoromethylthiolation reactions?
Methodological Answer:
Copper catalysts (e.g., CuI) mediate coupling reactions using electrophilic reagents like N-(trifluoromethylthio)phthalimide. For analogous systems:
- Substrate scope: Boronic acids or alkynes react with the thioether moiety under mild conditions (room temperature, 12–24 h).
- Optimization: Ligands (e.g., phenanthroline) improve catalytic activity. Monitor via TLC or GC-MS.
- Contradictions: Competing side reactions (e.g., oxidation) may occur; reducing agents (Na₂S₂O₃) can mitigate this .
Advanced: What are the kinetic and thermodynamic factors influencing the hydrolytic stability of this compound?
Methodological Answer:
- pH-dependent degradation: Under alkaline conditions (pH > 9), the phthalimide ring hydrolyzes to phthalic acid. Kinetic studies show pseudo-first-order decay (e.g., t₁/₂ = 50 s in 0.18 M NaOH) .
- Temperature effects: Arrhenius plots (25–60°C) quantify activation energy.
- Stabilization strategies: Buffers (phosphate, pH 7–8) or hydrophobic matrices (liposomes) reduce hydrolysis .
Advanced: How does continuous flow chemistry enhance the scalability of reactions involving this compound?
Methodological Answer:
Continuous flow systems improve heat/mass transfer and reproducibility. For example, trifluoromethylthiolation reactions achieve 100–200× faster processing vs. batch .
- Reactor design: Microfluidic channels with Pd/Cu catalysts.
- Residence time optimization: 20 min at 80°C maximizes yield.
- Analytical integration: In-line IR or UV monitors reaction progress .
Advanced: How can structural contradictions in crystallographic data for N-substituted phthalimides be resolved?
Methodological Answer:
- X-ray crystallography: Resolve bond angles (e.g., phthalimido-phenylene dihedral angles ~77°) and packing motifs .
- DFT calculations: Compare experimental vs. computed structures (e.g., B3LYP/6-31G*) to identify discrepancies.
- Dynamic effects: Variable-temperature XRD captures conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
